9,10-Anthracenedione, 1,8-diiodo- is a chemical compound with the molecular formula and a molecular weight of 460.00 g/mol. This compound is classified as a halogenated derivative of anthracene, specifically an anthraquinone. It is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry.
9,10-Anthracenedione, 1,8-diiodo- falls under the category of organic compounds, specifically within the subcategory of quinones. Its structure and reactivity are influenced by the presence of iodine substituents, which impart unique chemical properties compared to other halogenated anthracenes.
The synthesis of 9,10-anthracenedione, 1,8-diiodo- primarily involves direct iodination methods. The following outlines common synthetic routes:
The reaction typically requires careful control of temperature and concentration to prevent over-iodination or side reactions. The use of solvents may vary based on the desired outcome and scale of production.
The molecular structure of 9,10-anthracenedione, 1,8-diiodo- features a fused ring system characteristic of anthracene derivatives. The presence of two iodine atoms at the 1 and 8 positions significantly affects its electronic properties.
Property | Value |
---|---|
CAS Number | 30877-00-0 |
IUPAC Name | 1,8-diiodoanthracene-9,10-dione |
InChI Key | AAWQONPYXVKYAX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)I)C(=O)C3=C(C2=O)C=CC=C3I |
The structural representation indicates that both iodine substituents are positioned symmetrically relative to the central dione functionality .
9,10-Anthracenedione, 1,8-diiodo- is involved in several types of chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the iodine atoms, which can stabilize certain intermediates formed during these reactions.
The mechanism of action for 9,10-anthracenedione, 1,8-diiodo- involves its interaction with biological targets through the iodine substituents. These interactions can lead to:
Relevant data regarding toxicity and environmental impact are also crucial for assessing its safety profile in various applications .
9,10-Anthracenedione, 1,8-diiodo- has diverse applications across several scientific fields:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6